molecular formula C22H19ClN4O2 B2454535 2-(3-Chlorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946377-70-4

2-(3-Chlorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2454535
CAS RN: 946377-70-4
M. Wt: 406.87
InChI Key: OFFPDIUONSRCNX-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, also known as CMBOC, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • A study by (Wujec & Typek, 2023) detailed the synthesis of a similar compound, highlighting the process and structural assignment through HRMS, IR, 1H, and 13C NMR experiments.
  • Another research by (Bektaş et al., 2007) involved the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing the synthetic methodology and characterization of such compounds.

Biological Activities

  • In a study by (Mahesh, Perumal & Pandi, 2004), a series of novel compounds, including those similar to the one , were prepared and evaluated for serotonin 5-HT3 receptor antagonism, suggesting potential therapeutic applications.
  • (Kumar et al., 2017) synthesized a novel series of related compounds and investigated their antidepressant and antianxiety activities, offering insights into potential pharmaceutical applications.

Molecular Interactions and Structural Studies

  • Research by (Şahin et al., 2012) and (Chen et al., 2021) focused on the structural analysis using X-ray diffraction and DFT, providing detailed information on molecular geometry and intermolecular interactions.

Potential Antimicrobial and Anticancer Activities

properties

IUPAC Name

2-(3-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-15-5-7-16(8-6-15)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(29-22)17-3-2-4-18(23)13-17/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFPDIUONSRCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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